Product packaging for Sodiumfuran-2-sulfinate(Cat. No.:)

Sodiumfuran-2-sulfinate

Cat. No.: B13120943
M. Wt: 154.12 g/mol
InChI Key: WKDFKDPRMKYJHZ-UHFFFAOYSA-M
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Description

Sodiumfuran-2-sulfinate is a high-value sulfinate salt that serves as a powerful and versatile building block in modern organic synthesis, particularly for the construction of C-S bonds. As an odorless, moisture-insensitive, and easy-to-handle solid, it offers significant practical advantages over traditional, often volatile, sulfur-containing reagents. Its primary research value lies in its ability to act as a precursor for sulfonyl, sulfenyl, and sulfinyl radicals under various conditions, enabling a wide range of radical-mediated transformations . Key applications include the synthesis of valuable organosulfur compounds such as vinyl sulfones, β-keto sulfones, and sulfonamides through sulfonylation, sulfenylation, and sulfinylation reactions . These transformations are facilitated by oxidative, photoredox, or electrochemical systems, providing researchers with flexible and sustainable methodological options . The furan ring in its structure introduces heterocyclic diversity, making it a crucial reagent in the formal synthesis of complex natural products and in the development of novel pharmaceuticals and functional materials . Furthermore, sodium sulfinate salts have demonstrated utility as co-initiators in dual-cured polymerization systems, highlighting their reactivity beyond traditional synthetic chemistry . This reagent is an essential tool for medicinal chemistry, materials science, and methodology development. Keep in a dark place under an inert atmosphere at room temperature. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NaO3S B13120943 Sodiumfuran-2-sulfinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3NaO3S

Molecular Weight

154.12 g/mol

IUPAC Name

sodium;furan-2-sulfinate

InChI

InChI=1S/C4H4O3S.Na/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1

InChI Key

WKDFKDPRMKYJHZ-UHFFFAOYSA-M

Canonical SMILES

C1=COC(=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Furan 2 Sulfinate and Precursor Derivatives

Direct and Indirect Sulfonation Strategies for Furan-2-sulfonic Acid Precursors

The introduction of a sulfonyl group onto the furan (B31954) ring is the critical first step in the synthesis of sodium furan-2-sulfinate. This can be accomplished through direct sulfonation of furan or by synthesizing intermediate sulfonyl halides.

Electrophilic Aromatic Sulfonation of Furan

Furan can undergo electrophilic aromatic substitution reactions, including sulfonation, primarily at the C2 position. ijabbr.com The reaction of furan with a suitable sulfonating agent, such as sulfur trioxide in pyridine (B92270), yields furan-2-sulfonic acid. ijabbr.comyoutube.com This direct approach provides a straightforward route to the sulfonic acid precursor. The reactivity of furan requires mild conditions to prevent polymerization and other side reactions. ijabbr.com For instance, sulfonating furan with sulfur trioxide in pyridine at 100°C produces furan-2-sulfonic acid. ijabbr.com

Another method involves the sulfonation of 3-aroyl furans using sulfuric acid in acetic anhydride, which regioselectively affords the corresponding 4-aroyl-furan-2-sulfonic acid. sci-hub.se

Synthesis of Furan-2-sulfonyl Halides as Intermediates

An alternative and often more versatile strategy involves the preparation of furan-2-sulfonyl halides, typically furan-2-sulfonyl chloride. nih.gov These intermediates can then be converted to a variety of sulfonyl derivatives, including the target sulfinate. The synthesis of furan-2-sulfonyl chloride can be achieved by treating a furan-2-sulfonic acid derivative with a chlorinating agent. For example, 4-(4-Methoxybenzoyl)furan-2-sulfonic acid can be converted to its corresponding sulfonyl chloride by reacting it with oxalyl chloride in the presence of dimethylformamide. sci-hub.se

Reduction-Based Synthesis of Sodium Furan-2-sulfinate

The conversion of a furan-2-sulfonyl derivative to sodium furan-2-sulfinate is accomplished through a reduction reaction. The most common precursor for this step is furan-2-sulfonyl chloride.

Conversion from Furan-2-sulfonyl Chlorides

The reduction of sulfonyl chlorides to their corresponding sodium sulfinate salts is a well-established transformation in organic synthesis. nih.gov A common method involves the use of sodium sulfite (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution at elevated temperatures (70–80 °C). nih.gov This process offers a high-yielding route to the desired sulfinate salt. nih.gov Another effective reducing agent is zinc dust in the presence of sodium carbonate in water. nih.gov

A patented process describes the reduction of a sulfonyl chloride with a sulfite or a hydrogensulfite in the presence of a hydrogenphosphate, which can be carried out in a mixture of at least one organic solvent and water. google.com More specifically, a sodium sulfinate can be prepared by reducing a sulfonyl chloride with sodium sulfite or sodium hydrogensulfite in the presence of disodium hydrogenphosphate. google.com

Optimization of Reductive Conditions and Reagent Systems

The efficiency and selectivity of the reduction of furan-2-sulfonyl chloride to sodium furan-2-sulfinate are highly dependent on the reaction conditions and the choice of reagents. Optimization of these parameters is crucial to maximize the yield and purity of the product.

Key parameters that can be optimized include:

Reducing Agent: While sodium sulfite and zinc are common, other reducing systems can be explored. nih.gov

Solvent System: The choice of solvent can significantly impact the reaction rate and solubility of reactants and products. Aqueous systems or mixtures of organic solvents and water are often employed. google.com

Temperature: The reaction temperature is a critical factor that needs to be controlled to ensure complete reaction without promoting side reactions.

pH: Maintaining an appropriate pH, often through the use of buffers like sodium bicarbonate or disodium hydrogenphosphate, is essential for the reaction's success. nih.govgoogle.com

ParameterReagent/ConditionPurpose
Reducing Agent Sodium Sulfite (Na₂SO₃)Primary reductant for converting sulfonyl chloride to sulfinate.
Reducing Agent Zinc Dust (Zn)Alternative reductant for the conversion.
Base/Buffer Sodium Bicarbonate (NaHCO₃)Maintains alkaline conditions and neutralizes acidic byproducts.
Base/Buffer Disodium Hydrogenphosphate (Na₂HPO₄)Acts as a buffer to control pH during the reduction.
Solvent WaterCommon solvent for the reduction reaction.
Temperature 70-80 °COptimal temperature range for the reduction with sodium sulfite.

Advanced and Sustainable Synthetic Approaches for Sulfinate Salts

Recent research has focused on developing more sustainable and efficient methods for the synthesis of sulfinate salts. While specific examples for sodium furan-2-sulfinate are not extensively detailed in the provided search results, general advancements in sulfinate salt synthesis are noteworthy. These include the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which allows for the synthesis of sodium arylsulfinates from aryl bromides via in situ generation of organometallic reagents. nih.gov

Photocatalytic Strategies for Sulfinate Generation

Visible-light photocatalysis has emerged as a powerful tool for forging carbon-sulfur bonds under mild conditions, offering an alternative to traditional methods that may require harsh reagents or high temperatures. While direct photocatalytic synthesis of sodium furan-2-sulfinate is not extensively documented, several strategies for generating aryl and heteroaryl sulfinates can be adapted for this purpose.

One prominent approach involves the photocatalytic C-H sulfinylation of arenes and heteroarenes. This method typically utilizes a photocatalyst that, upon excitation with visible light, can promote the formation of a sulfonyl radical from a suitable sulfur dioxide (SO₂) source. This radical can then engage in a reaction with the furan ring. For instance, a hypothetical pathway could involve the direct C-H functionalization of furan with an SO₂ surrogate. The resulting furan-2-sulfonyl radical would then need to be reduced to the corresponding sulfinate.

Another potential strategy is the photocatalytic coupling of a furan precursor, such as 2-halofuran or furan-2-boronic acid, with a sulfinating agent. These reactions often proceed through the generation of an aryl radical from the furan precursor, which is then trapped by a sulfur dioxide surrogate like DABCO·(SO₂)₂ (DABSO). Subsequent reduction of the intermediate sulfonyl species would yield the desired sulfinate salt. The choice of photocatalyst, such as iridium or ruthenium complexes, or organic dyes, is critical for orchestrating the required single-electron transfer (SET) processes. researchgate.net

While these methods provide a conceptual framework, the specific application to furan substrates would require optimization to address potential challenges such as regioselectivity and the electronic properties of the furan ring.

Electrochemical Pathways for Sulfinate Formation

Electrosynthesis offers a reagent-free and environmentally benign alternative for generating sulfinate salts by using electrical current to drive redox transformations. The electrochemical synthesis of sodium furan-2-sulfinate can be envisioned through several pathways, primarily involving the reduction of a suitable precursor at the cathode or the oxidative functionalization of furan.

A common and well-established electrochemical method is the reduction of sulfonyl chlorides. Furan-2-sulfonyl chloride, a readily available precursor, can be electrochemically reduced to form the corresponding sulfinate. This process avoids the use of stoichiometric metallic reductants like zinc dust or sulfites, thereby minimizing waste generation. The reaction is typically carried out in an electrolytic cell where the sulfonyl chloride is reduced at a controlled potential.

Table 1: Comparison of Precursors for Electrochemical Sulfinate Synthesis

PrecursorElectrode ProcessKey AdvantagesPotential Challenges
Furan-2-sulfonyl ChlorideCathodic ReductionReadily available precursor; avoids chemical reductants.Potential for over-reduction to thiol or disulfide byproducts.
2-Halofuran (e.g., 2-Iodofuran)Reductive Coupling with SO₂Utilizes common starting materials.Requires a source of SO₂; management of redox potentials to avoid side reactions.
FuranAnodic C-H SulfonylationDirect functionalization of the parent heterocycle.Low regioselectivity; potential for ring oxidation and polymerization.

More advanced electrochemical methods include the nickel-catalyzed sulfinylation of aryl halides with sulfur dioxide. This approach, enabled by electrochemistry, could be applied to 2-halofurans. In this scenario, a sacrificial anode is used to maintain the catalytic cycle, while the nickel catalyst facilitates the coupling of the furan ring with SO₂, leading to the sulfinate product. This method is notable for its mild reaction conditions and good functional group tolerance.

Direct anodic C-H sulfonylation of furan represents another potential, albeit challenging, route. While successfully applied to other electron-rich heterocycles like thiophenes, the direct oxidation of furan can be complicated by its propensity for polymerization and over-oxidation. Careful selection of the electrode material, solvent, and electrolyte would be crucial to achieve selective functionalization at the C2 position.

Alternative Precursor Utilization

Beyond modern photocatalytic and electrochemical methods, several other synthetic strategies employing various precursors are available for the synthesis of sodium furan-2-sulfinate.

Reduction of Furan-2-Sulfonyl Chloride: The most traditional and widely used method for preparing aryl sulfinates is the reduction of the corresponding sulfonyl chlorides. google.comresearchgate.net Furan-2-sulfonyl chloride can be reduced using various reagents, with sodium sulfite (Na₂SO₃) in an aqueous medium being a common choice. google.com This reaction is typically straightforward and provides the sodium sulfinate salt directly. Other reducing agents such as zinc dust or sodium borohydride can also be employed.

Reaction of Organometallic Furan Derivatives with Sulfur Dioxide: Organometallic reagents provide a powerful means of forming the C-S bond. 2-Furyl lithium or the corresponding Grignard reagent (2-furylmagnesium bromide) can be prepared from 2-halofurans and subsequently reacted with sulfur dioxide. This reaction forms the sulfinate salt upon aqueous workup. A solid surrogate for gaseous SO₂, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), is often used for easier handling.

Oxidation of Thioesters: A more recent approach involves the oxidation of thioesters. researchgate.netrsc.orgrsc.orgresearchgate.net A furan-2-thioester, which can be prepared from a 2-halofuran and a thiobenzoate, can undergo direct oxidation to form a sulfinate ester. researchgate.netrsc.orgrsc.orgresearchgate.net Oxidizing agents like N-bromosuccinimide (NBS) in the presence of an alcohol (e.g., methanol) can facilitate this transformation. researchgate.net The resulting furan-2-sulfinic acid ester can then be hydrolyzed under basic conditions to yield sodium furan-2-sulfinate. This method avoids the use of odorous thiols and benefits from the stability and accessibility of thioester precursors. rsc.org

Table 2: Overview of Alternative Synthetic Precursors

PrecursorReagentsProduct TypeKey Features
Furan-2-sulfonyl ChlorideNa₂SO₃ / NaHCO₃ or Zn dustDirect SaltClassical, robust, and high-yielding method. google.com
2-HalofuranMg or n-BuLi, then SO₂ or DABSODirect SaltUtilizes organometallic intermediates for C-S bond formation.
Furan-2-thioesterNBS / Alcohol, then NaOHEster, then SaltAvoids thiols; proceeds through a stable intermediate. researchgate.netrsc.orgrsc.orgresearchgate.net

Process Intensification and Scalability Considerations in Synthesis

The selection of a synthetic route for industrial production of sodium furan-2-sulfinate hinges on factors such as cost, safety, efficiency, and scalability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key consideration.

The classical method of reducing furan-2-sulfonyl chloride with sodium sulfite is a robust and scalable process that uses inexpensive bulk chemicals. rsc.orgnih.gov Its primary drawback is the generation of stoichiometric amounts of salt byproducts. However, its operational simplicity and reliability make it a strong candidate for large-scale production.

Modern techniques like photocatalysis and electrochemistry, while offering milder conditions and unique reactivity, present their own scalability challenges. For photocatalytic reactions, ensuring efficient light penetration throughout a large-volume reactor can be difficult. The transition from batch to continuous-flow reactors is a key strategy for process intensification in this area. Flow chemistry allows for precise control over reaction parameters, improved light irradiation, and safer handling of reactive intermediates, making the process more amenable to scale-up.

Similarly, electrochemical synthesis can be scaled up by using larger electrodes, stacking multiple electrochemical cells, or employing microreactor technology. Continuous-flow electrochemical reactors offer high surface-area-to-volume ratios, enhancing mass transfer and reaction rates, which can lead to higher productivity and selectivity. The ability to directly use electricity as a "reagent" also simplifies downstream purification and reduces waste.

The synthesis via organometallic intermediates and SO₂ requires careful management of highly reactive species and gaseous reagents, which can add complexity on an industrial scale. The use of solid SO₂ surrogates like DABSO can mitigate some of these challenges. nih.gov Ultimately, the choice of a scalable process will depend on a thorough evaluation of the economic and environmental performance of each potential route.

Chemical Reactivity and Transformation Pathways of Sodium Furan 2 Sulfinate

Mechanistic Investigations of Sulfinate Reactivity

The sulfinate group (—SO₂⁻) in sodium furan-2-sulfinate is the primary center of its chemical reactivity, capable of acting through both radical and ionic (nucleophilic/electrophilic) pathways depending on the reaction conditions.

Elucidation of Sulfonyl Radical Intermediates

Sodium sulfinates, including the furan-2-sulfinate derivative, are well-established precursors for sulfonyl radicals (RSO₂•). researchgate.net The generation of these highly reactive intermediates is typically achieved through single-electron transfer (SET) processes, which can be initiated by chemical oxidants, electrochemical methods, or, most notably, visible-light photoredox catalysis. researchgate.netnih.govrsc.org

Under photocatalytic conditions, a photocatalyst (like iridium or ruthenium complexes) absorbs light and enters an excited state. rsc.org This excited photocatalyst can then oxidize the sulfinate anion (furan-2-SO₂⁻) by accepting an electron, thereby generating the furan-2-sulfonyl radical. nih.govrsc.org The formation of these radical intermediates has been substantiated through mechanistic studies, including radical trapping experiments. For instance, the presence of radical scavengers like TEMPO in reaction mixtures has been shown to inhibit sulfone formation, indicating a radical-mediated pathway. nih.gov

The general mechanism for photocatalytic generation is as follows:

Excitation: A photocatalyst (PC) absorbs a photon (hν) to form an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the sodium furan-2-sulfinate, generating the furan-2-sulfonyl radical and a reduced photocatalyst.

Furan-SO₂⁻Na⁺ + PC* → Furan-SO₂• + Na⁺ + PC⁻•

These sulfonyl radicals are electrophilic in nature and readily participate in subsequent reactions, such as addition to π-systems like alkenes and alkynes, to form new carbon-sulfur bonds. nih.govorganic-chemistry.orgresearchgate.net

Nucleophilic and Electrophilic Reactivity Profiles of the Sulfinate Moiety

Beyond radical pathways, the sulfinate moiety exhibits dual ionic reactivity. rsc.org

Nucleophilic Profile: The sulfur atom in the sulfinate anion is a potent nucleophile. nih.gov This nucleophilicity is central to its role in classic Sₙ2 reactions and Michael additions. For example, sodium furan-2-sulfinate can react with alkyl halides, where the sulfinate anion displaces the halide to form a furan-substituted sulfone. This reactivity is a cornerstone of C-S bond formation. nih.gov In base-catalyzed reactions with certain electrophiles, the sulfinate acts as a nucleophile in a two-electron process, directly adding to the electrophilic center. nih.gov

Electrophilic Profile: While less common, the sulfinate group can be induced to act as an electrophile. This typically requires activation. For example, in the presence of certain reagents, sodium sulfinates can be converted into intermediates that are susceptible to attack by nucleophiles. This allows them to function as sulfenylating (RS⁺) or sulfonylating (RSO₂⁺) agents under specific oxidative conditions. rsc.org For instance, treatment of sodium sulfinates with reagents like N-chlorosuccinimide can generate a reactive "RSO₂Cl" species in situ, which is then attacked by a nucleophile.

This versatile reactivity allows for precise control over the reaction outcome by carefully selecting the reaction conditions, such as the presence of light, oxidants, bases, or specific catalysts. nih.gov

Carbon-Sulfur (C-S) Bond Forming Reactions

The ability of sodium furan-2-sulfinate to form carbon-sulfur bonds is its most significant synthetic application, providing pathways to key organosulfur compounds like sulfones and sulfides. nih.govrsc.org

Synthesis of Furan-Substituted Sulfones

The most direct application of sodium furan-2-sulfinate is in the synthesis of furan-substituted sulfones, which are structural motifs in various biologically active compounds. daneshyari.com This can be achieved through several methods, most prominently via the reaction of sulfonyl radical intermediates with unsaturated systems.

In a typical photocatalytic reaction, the furan-2-sulfonyl radical, generated as described in section 3.1.1, adds to an alkene. organic-chemistry.org This addition forms a new carbon-centered radical, which is then reduced and protonated to yield the final furan-sulfonyl product. This method is highly efficient for the difunctionalization of π-systems. nih.gov

Table 1: Examples of Furan-Substituted Sulfone Synthesis

Furan-Sulfinate Source Coupling Partner (Alkene) Catalyst/Conditions Product Yield (%)
Sodium furan-2-sulfinate Styrene Ir-photocatalyst, Blue LED, Room Temp. 2-(2-phenylethyl)sulfonyl)furan High
Sodium furan-2-sulfinate Ethyl acrylate Ru(bpy)₃Cl₂, Visible light, Room Temp. Ethyl 3-((furan-2-yl)sulfonyl)propanoate Good
Sodium furan-2-sulfinate Cyclohexene K₂S₂O₈, AgNO₃, 60 °C 2-(cyclohexylsulfonyl)furan Moderate

Note: The yields are generalized as "High," "Good," or "Moderate" based on typical outcomes for these reaction types reported in the literature for various aryl sulfinates. rsc.org

These reactions are valued for their mild conditions and broad substrate scope, tolerating a variety of functional groups on the alkene coupling partner. organic-chemistry.orgresearchgate.net

Formation of Furan-Containing Sulfides

While sulfone synthesis is the predominant pathway, sodium furan-2-sulfinate can also be used to form furan-containing sulfides (thioethers). This transformation requires a reduction of the sulfur center from the +4 oxidation state in the sulfinate to the +2 state in the sulfide. This is generally accomplished by using a reducing agent in a one-pot reaction with an electrophile.

A common strategy involves the in-situ reduction of the sulfinate to a thiol or thiolate species, which then reacts with an alkyl halide or another electrophile. Reagents such as triphenylphosphine (B44618) (PPh₃) in the presence of an iodine source or systems like TBAI/H₂SO₄ have been used for the reduction of sulfinates to generate disulfide intermediates, which can lead to sulfides. researchgate.net

Table 2: Representative Transformation to Furan-Containing Sulfides

Furan-Sulfinate Source Reagents Electrophile Product
Sodium furan-2-sulfinate 1. Reducing system (e.g., HI, PPh₃/I₂) Benzyl bromide 2-(benzylthio)furan
Sodium furan-2-sulfinate 2. TBAI/H₂SO₄ Methyl iodide 2-(methylthio)furan

Note: This table represents plausible synthetic pathways based on general methods for converting sulfinates to sulfides. nih.govresearchgate.net

Regioselective Thiolation Reactions Involving Furan-2-sulfinate

The conversion of sodium furan-2-sulfinate directly to furan-2-thiol (B88526) represents a regioselective thiolation of the furan (B31954) ring at the 2-position. This transformation is a reductive process that requires the cleavage of the two S-O bonds and the formation of an S-H bond. While less documented than sulfone formation, this can be achieved using strong reducing agents capable of reducing the sulfinate moiety.

The direct reduction of sulfinate salts to thiols is challenging. More commonly, related compounds like furfuryl alcohol are used as starting materials to synthesize furan-2-ylmethanethiol (furfuryl mercaptan). wikipedia.orgacs.org However, specific reductive pathways for aryl sulfinates can be adapted. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) or multi-step sequences involving conversion to a sulfonyl chloride followed by reduction (e.g., with zinc dust and acid) could potentially achieve this transformation, ensuring the thiol group is placed specifically at the C-2 position of the furan ring. The direct, high-yield conversion from sodium furan-2-sulfinate remains a specialized area of research.

Nitrogen-Sulfur (N-S) Bond Forming Reactions

The formation of nitrogen-sulfur (N-S) bonds is a cornerstone of organosulfur chemistry, leading to the synthesis of sulfonamides, a class of compounds with significant applications. Sodium furan-2-sulfinate serves as a versatile precursor for generating the furansulfonyl moiety, which can be incorporated into various molecules through N-S bond formation.

Synthesis of Furan-Substituted Sulfonamides

Furan-substituted sulfonamides are synthesized by reacting sodium furan-2-sulfinate with a suitable nitrogen source under specific catalytic conditions. These methods provide direct pathways to these valuable compounds, often under mild conditions.

A convenient and efficient method for synthesizing sulfonamides from sodium sulfinates involves a copper-catalyzed electrophilic amination process. rsc.org This reaction typically utilizes O-benzoyl hydroxylamines as the amine source and proceeds smoothly at ambient temperatures. rsc.org

The protocol is distinguished by its operational simplicity, functioning effectively with low catalyst loading (e.g., 2 mol%) and without the need for an additional base or ligand. rsc.org When applied to sodium furan-2-sulfinate, this method would involve its reaction with an appropriate O-benzoyl hydroxylamine (B1172632) in the presence of a copper catalyst, such as copper(I) iodide (CuI), to yield the corresponding furan-2-sulfonamide (B1601764). The reaction is generally applicable to a wide range of sodium sulfinates, suggesting its utility for the furan derivative. rsc.org

Table 1: Representative Copper-Catalyzed Electrophilic Amination of Sodium Sulfinates Note: This table is based on the general reaction scope. The entry for Sodium furan-2-sulfinate is representative of the expected outcome based on the established methodology.

Sulfinate SaltAmine SourceCatalystSolventYield (%)
Sodium benzenesulfinateO-(4-methoxybenzoyl)hydroxylamineCuI (2 mol%)Dichloromethane95
Sodium p-toluenesulfinateO-benzoylhydroxylamineCuI (2 mol%)Dichloromethane98
Sodium 2-naphthalenesulfinateO-(4-chlorobenzoyl)hydroxylamineCuI (2 mol%)Dichloromethane92
Sodium furan-2-sulfinate O-benzoylhydroxylamine CuI (2 mol%) Dichloromethane N/A (Expected High)

Visible-light photoredox catalysis offers a modern and powerful strategy for forming N-S bonds. Photocatalytic sulfonamidation of alkenes allows for the direct installation of a sulfonyl group and a nitrogen-containing functionality across a double bond. mdpi.com This transformation can be achieved through a radical-mediated process where a sulfonyl radical, generated from a sulfinate salt, adds to an alkene. researchgate.net

In this context, sodium furan-2-sulfinate can act as a precursor to the furan-2-sulfonyl radical under photocatalytic conditions. The reaction of this radical with an olefinic carbonyl compound can initiate a cascade, leading to the formation of sulfonaminated dihydrofurans. researchgate.net This process involves the intermolecular addition of the furan-sulfonyl radical to the alkene, followed by an intramolecular cyclization and amination step. The reaction proceeds under mild, metal-free conditions, highlighting its utility in modern organic synthesis. researchgate.net

Table 2: Photocatalytic Radical Sulfonamidation/Cyclization of Olefinic Carbonyls Note: This table illustrates the general reaction. The use of Sodium furan-2-sulfinate is projected based on the reaction mechanism.

Olefinic SubstrateSulfonyl SourceAmine SourcePhotocatalystResulting Product Class
Alkene with tethered ketoneSodium benzenesulfinateN-Ts-protected pyridine (B92270) saltIridium or Organic DyeSulfonaminated Dihydrofuran
Alkene with tethered esterSodium p-toluenesulfinateN-Ts-protected pyridine saltIridium or Organic DyeSulfonaminated Dihydrofuran
Alkene with tethered ketone Sodium furan-2-sulfinate N-Ts-protected pyridine salt Iridium or Organic Dye Furan-Substituted Sulfonaminated Dihydrofuran

Sulfur-Sulfur (S-S) Bond Forming Reactions

The formation of a sulfur-sulfur (S-S) bond is key to the synthesis of thiosulfonates, compounds that contain the R-SO₂-S-R' functional group. Sodium furan-2-sulfinate is an excellent starting material for creating furan-based thiosulfonates through coupling reactions with various sulfur-containing compounds. nih.gov

Synthesis of Furan-Based Thiosulfonates

The synthesis of thiosulfonates from sodium sulfinates is a well-established transformation that generally involves the reaction of the sulfinate with a thiol or a disulfide. rsc.org These reactions are often facilitated by a catalyst, such as copper or iron salts, under aerobic conditions. rsc.org An alternative approach involves an iodine-catalyzed oxidative sulfenylation of disulfides with sulfinates. rsc.orgresearchgate.net

In a typical copper-catalyzed procedure, sodium furan-2-sulfinate would be reacted with a selected thiol (R-SH) or disulfide (R-S-S-R) in the presence of a catalyst like copper(I) iodide and a ligand such as 1,10-phenanthroline (B135089). nih.govrsc.org The reaction proceeds efficiently to form the S-S bond, yielding the desired unsymmetrical furan-based thiosulfonate. nih.gov This method is valued for its broad substrate scope and good to high yields. rsc.org

Table 3: Synthesis of Thiosulfonates from Sodium Sulfinates and Thiols/Disulfides Note: This table presents generalized findings for the synthesis of thiosulfonates. The entry for Sodium furan-2-sulfinate represents its expected reactivity in these transformations.

Sulfinate SaltCoupling PartnerCatalyst/ReagentConditionsProduct TypeYield (%)
Sodium p-toluenesulfinateThiophenolCuI/Phen·H₂OAir, Room TempAryl Thiosulfonate96
Sodium benzenesulfinateBenzyl thiolFeCl₃Air, Room TempAryl Alkyl Thiosulfonate92
Sodium methanesulfinateDiphenyl disulfideI₂Room TempAlkyl Aryl ThiosulfonateHigh
Sodium furan-2-sulfinate Alkyl/Aryl Thiol CuI or FeCl₃ Air, Room Temp Furan-Based Thiosulfonate N/A (Expected High)

Advanced Spectroscopic Characterization and Analytical Methodologies

Molecular Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of Sodium furan-2-sulfinate, the protons on the furan (B31954) ring are expected to exhibit distinct chemical shifts and coupling patterns. Typically, protons on a furan ring appear in the aromatic region of the spectrum. The proton at the C5 position would likely be the most deshielded due to the electronegativity of the adjacent oxygen atom and the sulfinate group. The protons at C3 and C4 would appear at slightly lower chemical shifts. The coupling constants (J-values) between the adjacent protons would be characteristic of a five-membered aromatic ring.

Expected ¹H NMR Data for Sodium furan-2-sulfinate

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-36.4 - 6.6Doublet of doublets (dd)J(H3-H4), J(H3-H5)
H-46.3 - 6.5Doublet of doublets (dd)J(H4-H3), J(H4-H5)
H-57.4 - 7.6Doublet of doublets (dd)J(H5-H3), J(H5-H4)

Note: This is a hypothetical data table based on known values for similar furan compounds.

The ¹³C NMR spectrum would provide information about the carbon skeleton of Sodium furan-2-sulfinate. The carbon atom (C2) directly attached to the sulfinate group would be significantly deshielded and appear at a higher chemical shift. The other carbon atoms of the furan ring would resonate at chemical shifts typical for aromatic heterocyclic compounds.

Expected ¹³C NMR Data for Sodium furan-2-sulfinate

Carbon AtomExpected Chemical Shift (ppm)
C2150 - 155
C3110 - 115
C4108 - 112
C5145 - 150

Note: This is a hypothetical data table based on known values for similar furan compounds.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments of the ¹H and ¹³C NMR spectra. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the furan ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, providing definitive assignments for the carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of Sodium furan-2-sulfinate would be characterized by absorption bands corresponding to the vibrations of the furan ring and the sulfinate group. Key expected vibrational modes include the C-H stretching of the aromatic ring, C=C and C-O-C stretching vibrations of the furan ring, and the characteristic S=O stretching of the sulfinate group.

Expected FT-IR Data for Sodium furan-2-sulfinate

Wavenumber (cm⁻¹)Vibrational Mode
~3100Aromatic C-H stretch
~1600Aromatic C=C stretch
1200 - 1000C-O-C stretch
1100 - 1000S=O stretch (sulfinate)

Note: This is a hypothetical data table based on known values for similar compounds.

Raman spectroscopy, being complementary to FT-IR, would also be useful in characterizing Sodium furan-2-sulfinate. The symmetric vibrations of the furan ring and the S-O symmetric stretch of the sulfinate group are expected to give rise to strong signals in the Raman spectrum.

Expected Raman Data for Sodium furan-2-sulfinate

Raman Shift (cm⁻¹)Vibrational Mode
~3100Aromatic C-H stretch
~1600Aromatic C=C stretch (symmetric)
1000 - 900S-O symmetric stretch (sulfinate)

Note: This is a hypothetical data table based on known values for similar compounds.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone in the structural analysis of sodium furan-2-sulfinate, providing precise molecular weight determination and invaluable information on its fragmentation pathways.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of sodium furan-2-sulfinate. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For the furan-2-sulfinate anion (C₄H₃O₃S⁻), the theoretical exact mass can be calculated and compared with the experimentally obtained value, typically within a few parts per million (ppm), to confirm its identity.

Table 1: Illustrative HRMS Data for the Furan-2-sulfinate Anion

Theoretical Exact Mass (C₄H₃O₃S⁻)Observed MassMass Error (ppm)
130.9808130.98112.3

Note: The data presented in this table is illustrative and represents typical results obtained from HRMS analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation patterns of ions. In an MS/MS experiment, the precursor ion of the furan-2-sulfinate anion (m/z 130.98) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed, providing insights into the compound's structure. The fragmentation of the furan-2-sulfinate anion is expected to proceed through characteristic losses of small neutral molecules such as sulfur dioxide (SO₂) and carbon monoxide (CO). Understanding these fragmentation pathways is crucial for the structural confirmation of sodium furan-2-sulfinate and for distinguishing it from isomeric structures.

Table 2: Plausible Fragmentation Pattern of the Furan-2-sulfinate Anion from Tandem Mass Spectrometry

Precursor Ion (m/z)Proposed Fragment IonNeutral LossProposed Fragment Structure
130.9867.02SO₂[C₄H₃O]⁻
67.0239.02CO[C₃H₃]⁻

Note: This table outlines a plausible fragmentation pathway. Actual observed fragments and their relative intensities may vary depending on the experimental conditions.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Chemistry

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides detailed information about the electronic structure and local coordination environment of specific elements within a compound. arxiv.org For sodium furan-2-sulfinate, XAS can be employed to probe the environments of both the sulfur and sodium atoms.

By tuning the X-ray energy to the absorption edge of a specific element, XAS spectra can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netwikipedia.org The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.net For instance, the sulfur K-edge XANES of sodium furan-2-sulfinate would be sensitive to the oxidation state of the sulfur atom and its bonding to the furan ring and oxygen atoms.

The EXAFS region, at energies above the absorption edge, contains information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. researchgate.net Analysis of the sodium K-edge EXAFS could reveal details about the coordination of the sodium cation with the sulfinate group and potentially with solvent molecules.

Table 3: Potential Information Obtainable from XAS Analysis of Sodium Furan-2-sulfinate

XAS TechniqueTarget ElementInformation Gained
S K-edge XANESSulfurOxidation state, coordination geometry
S K-edge EXAFSSulfurS-C and S-O bond distances
Na K-edge XANESSodiumCoordination environment of Na⁺
Na K-edge EXAFSSodiumNa-O bond distances, coordination number

Note: This table describes the potential application of XAS to sodium furan-2-sulfinate; specific experimental data is not currently available in the public domain.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of sodium furan-2-sulfinate and for its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of sodium furan-2-sulfinate, a reversed-phase HPLC method would be most appropriate. This would typically involve a C18 stationary phase and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a buffer to control the pH. Detection can be achieved using a UV detector, as the furan ring exhibits UV absorbance. The retention time of the furan-2-sulfinate anion would be a key parameter for its identification. HPLC is crucial for determining the purity of synthesized sodium furan-2-sulfinate by separating it from starting materials, byproducts, and degradation products. shimadzu.combiotecnosrl.it

Table 4: Representative HPLC Method Parameters for the Analysis of Sodium Furan-2-sulfinate

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Note: The parameters in this table are illustrative and would require optimization for specific analytical applications.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.comnih.govrestek.com Due to the ionic and non-volatile nature of sodium furan-2-sulfinate, direct analysis by GC is not feasible. The compound would decompose at the high temperatures required for volatilization in the GC inlet. However, GC could be employed for the analysis of volatile impurities or for the analysis of the furan moiety after a suitable derivatization reaction that converts the non-volatile sulfinate into a volatile derivative. For instance, derivatization to a more volatile ester could potentially allow for GC-based analysis. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. rsc.org For Sodium furan-2-sulfinate, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net

The process would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to perform geometry optimization, which finds the lowest energy arrangement of atoms. nih.govmdpi.com From this optimized structure, one can calculate global reactivity descriptors that predict the molecule's stability and reactivity. researchgate.net Frontier Molecular Orbital (FMO) theory, a key component of DFT analysis, helps in understanding donor-acceptor interactions in chemical reactions. mdpi.com

Analysis of the furan (B31954) ring within similar systems shows it can act as a marginal electrophile, or an electron donor, depending on the reaction partner. mdpi.com The sulfinate group, being electron-rich, would significantly influence the electron distribution across the furan ring. DFT calculations can precisely map this influence through the generation of a Molecular Electrostatic Potential (MEP) surface, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Electronic Properties This table presents hypothetical values for Sodium furan-2-sulfinate based on typical ranges observed for related organic molecules to illustrate the type of data generated from DFT calculations.

PropertyHypothetical ValueSignificance
Dipole Moment (Debye)~4.5 - 6.0Indicates overall polarity of the molecule.
EHOMO (eV)~ -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO (eV)~ -1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)~ 5.3Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.

Molecular Orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons within a molecule. The most important orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For furan, a five-membered aromatic heterocycle, the π-electron system is key to its reactivity. youtube.com The HOMO is typically a π-orbital with significant electron density on the carbon atoms, particularly C2 and C5, making them susceptible to electrophilic attack. The introduction of the sulfinate group (-SO₂Na) at the C2 position would act as an electron-withdrawing group via induction but could also participate in π-conjugation. MO calculations would clarify the net effect on the HOMO and LUMO energies and their spatial distribution. It is expected that the HOMO would have significant contributions from the lone pairs on the sulfinate oxygen atoms, while the LUMO would likely be a π* orbital distributed over the furan ring, influenced by the sulfur atom. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the in-depth exploration of reaction pathways, providing insights that are often difficult to obtain through experiments alone.

Transition State Theory (TST) is a cornerstone of reaction mechanism analysis. ox.ac.uk Using computational methods like DFT, the geometry of the transition state (the highest energy point along the reaction coordinate) can be located and characterized. nih.gov A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate leading from reactant to product. researchgate.net

For Sodium furan-2-sulfinate, this approach could be used to model its various reactions, such as its role as a nucleophile or its participation in radical processes. nih.govrsc.org For instance, in a substitution reaction where the sulfinate acts as a nucleophile, calculations would identify the transition state structure, and the energy difference between this state and the reactants would yield the activation energy barrier. A lower energy barrier indicates a faster reaction rate. acs.org

Many chemical reactions can yield multiple products (isomers). Computational modeling is highly effective at predicting which isomer is most likely to form.

Regioselectivity refers to the preference for bond formation at one position over another. In reactions involving the furan ring of Sodium furan-2-sulfinate, such as electrophilic substitution, calculations could compare the energy barriers for attack at the C3, C4, and C5 positions. The pathway with the lowest activation energy would correspond to the major product. DFT-based reactivity indices can also help predict regiochemistry. mdpi.commdpi.com

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. In reactions like cycloadditions, where furan can act as a diene, DFT calculations can determine the transition state energies for the formation of different stereoisomers (e.g., endo vs. exo). researchgate.net Studies on the Diels-Alder reaction of furan with maleic anhydride, for example, have used calculations of reaction-free energies and transition-state barriers to explain the observed product ratios. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve over time. nih.govnih.gov

For Sodium furan-2-sulfinate, MD simulations would be invaluable for understanding its conformational flexibility, particularly the rotation around the C2-S bond. This rotation would determine the relative orientation of the furan ring and the sulfinate group, which can impact reactivity and intermolecular interactions. nih.govresearchgate.net

An MD simulation would typically involve placing the Sodium furan-2-sulfinate molecule in a simulation box filled with a chosen solvent (e.g., water). The simulation would track the torsional angle of the C-S bond over time, revealing the most populated (lowest energy) conformations and the energy barriers to rotation between them. olemiss.edu Furthermore, MD can provide detailed information on the solvation shell around the molecule, including the coordination of water molecules and the position of the Na⁺ counter-ion relative to the anionic sulfinate head. nih.govfrontiersin.org Such simulations have been used to study the conformational preferences of other furan-based arylamides and the behavior of sodium salts in solution. nih.govresearchgate.net

Key Parameters from a Hypothetical MD Simulation of Sodium furan-2-sulfinate

ParameterInformation GainedRelevance
C3-C2-S-O Torsional Angle DistributionIdentifies the most stable rotational conformations (rotamers).Affects steric accessibility of the furan ring and sulfinate group.
Radial Distribution Function (RDF) of Na⁺ around Sulfinate OxygensDescribes the average distance and coordination of the sodium ion.Reveals whether the ion pair is solvent-separated or in direct contact.
Solvent Accessible Surface Area (SASA)Measures the area of the molecule exposed to the solvent.Provides insight into solubility and intermolecular interactions.
Root Mean Square Deviation (RMSD)Tracks the change in the molecule's overall structure over time.Indicates the structural stability and flexibility of the molecule.

Catalysis and Reaction Engineering Applications

Catalytic Activity of Sodium Furan-2-sulfinate as a Reagent

Sodium furan-2-sulfinate serves as a key building block, participating in a wide array of catalytic transformations. Its reactivity is centered around the sulfinate group, which can be readily converted into sulfonyl radicals or act as a nucleophile, enabling the formation of carbon-sulfur and heteroatom-sulfur bonds. rsc.orgnih.govrsc.org

Sodium sulfinates, including sodium furan-2-sulfinate, are effective coupling partners in transition metal-catalyzed reactions. researchgate.net These reactions leverage the ability of transition metals like palladium, copper, and iron to activate the sulfinate salt, facilitating cross-coupling reactions for the formation of C–S bonds. rsc.orgresearchgate.net For instance, palladium-catalyzed desulfitative cross-coupling reactions between sulfinates and various organic electrophiles are a powerful method for synthesizing sulfones. researchgate.net

In a typical catalytic cycle, the transition metal catalyst undergoes oxidative addition with an organic halide. Subsequently, transmetalation with sodium furan-2-sulfinate, followed by reductive elimination, yields the corresponding furyl sulfone and regenerates the catalyst. Copper-catalyzed systems are also widely employed, often proceeding through a radical pathway where the sulfinate is oxidized to a sulfonyl radical, which then engages in the bond-forming step. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions with Sodium Sulfinates

Catalyst System Reactant 1 Reactant 2 Product Type Reference
Palladium (Pd) Propargylic Carbonates Sodium Sulfinates Allenes researchgate.net
Copper (Cu) Allylamines / Allenes Sodium Sulfinates 3-Azabicyclo[3.1.0]hexane derivatives researchgate.net
Copper (CuCl) Alkenes / TMSN3 Sodium Sulfinates β-Azidosulfonates rsc.org

This table represents the general reactivity of sodium sulfinates in transition metal-catalyzed reactions.

Sodium furan-2-sulfinate is also utilized in organocatalytic systems, where small organic molecules catalyze reactions with high enantioselectivity. A notable application is in the asymmetric synthesis of sulfonyl-substituted furans. acs.org In one such strategy, an organocatalyst facilitates a cascade reaction between ene–yne–ketones and a sodium sulfinate. acs.org This process involves a 1,6-addition of the sulfinate, followed by cyclization and an enantioselective protonation, yielding chiral sulfonyl-substituted furan (B31954) derivatives in good yields and high enantioselectivities. acs.org The organocatalyst, often a chiral amine or phosphine (B1218219), activates the substrates and controls the stereochemical outcome of the reaction.

The generation of sulfonyl radicals from sodium sulfinates under mild conditions is efficiently achieved through photoredox catalysis. nih.govprinceton.edu In these systems, a photocatalyst, upon excitation by visible light, can oxidize the sulfinate anion (RSO₂⁻) to the corresponding sulfonyl radical (RSO₂•). researchgate.net This radical is a key intermediate for various synthetic transformations.

Sodium furan-2-sulfinate can thus be used in photoredox-catalyzed reactions to form C–S bonds. For example, the generated furylsulfonyl radical can add to alkenes or alkynes, initiating radical cyclizations or intermolecular additions. researchgate.net This methodology allows for the synthesis of complex sulfonated molecules, such as sulfonated dihydrofurans, under mild, environmentally friendly conditions. researchgate.netsciprofiles.com The photocatalytic cycle is completed by the regeneration of the ground-state photocatalyst through a subsequent redox event. researchgate.net

Table 2: Photoredox Catalysis Involving Sulfinates

Photocatalyst Reactant 1 Reactant 2 (Sulfur Source) Key Intermediate Product Class Reference
Eosin Y Various Sodium Sulfinates Sulfonyl Radical Sulfonamides, Sulfones researchgate.net
Not specified Olefinic Carbonyls DABCO·(SO2)2 / Aryldiazonium Salts Sulfonyl Radical Sulfonated Dihydrofurans researchgate.netsciprofiles.com

This table illustrates the general participation of sulfinates in photoredox catalytic cycles.

Electrocatalysis offers a sustainable and powerful alternative for activating sodium furan-2-sulfinate. Electrochemical methods can be used to generate sulfonyl radicals from sulfinate salts through anodic oxidation. rsc.orgnih.gov This approach avoids the need for chemical oxidants and allows for precise control over the reaction potential. The electrochemically generated furylsulfonyl radicals can then participate in various synthetic transformations analogous to those seen in photoredox catalysis.

The field of electrocatalytic conversion of biomass-derived furan compounds is rapidly growing. rsc.orgrsc.orgresearchgate.net While direct examples involving sodium furan-2-sulfinate are emerging, the principles of electrocatalytic oxidation and reduction of furan derivatives provide a strong basis for its application. rsc.orgrsc.org For instance, pairing the anodic oxidation of sodium furan-2-sulfinate with the cathodic reduction of another furan derivative, like furfural (B47365), in a divided cell could lead to the simultaneous synthesis of two valuable products. researchgate.net

Optimization of Reaction Parameters for Synthetic Efficiency

The efficiency and selectivity of reactions involving sodium furan-2-sulfinate are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent, catalyst, and temperature is crucial for achieving high yields and desired product outcomes.

For instance, in the organocatalytic synthesis of sulfonyl-substituted furans, the solvent system can influence the efficiency of the cascade reaction. acs.org In transition metal-catalyzed reactions, the solvent must be capable of dissolving both the inorganic salt (sodium furan-2-sulfinate) and the organic substrates while being compatible with the catalyst. researchgate.net In the oxidation of furan derivatives like 5-hydroxymethylfurfurfural (HMF), binary solvent blends, such as sulfolane/water, have been shown to outperform pure solvents by enhancing reactant solubility and product yields. figshare.com Similar principles apply to reactions with sodium furan-2-sulfinate, where mixed solvent systems can improve reaction efficiency by balancing the solubility of the ionic sulfinate and the organic coupling partners. rsc.orgfigshare.com

Temperature, Pressure, and Irradiation Effects

The catalytic efficacy and product selectivity of reactions involving sodium furan-2-sulfinate are significantly influenced by reaction parameters such as temperature, pressure, and irradiation. These factors can alter reaction kinetics, impact catalyst stability, and potentially open up new reaction pathways.

Temperature: Temperature is a critical parameter in directing the outcome of catalytic reactions with furan-containing compounds. In the synthesis of furan derivatives, elevating the temperature generally accelerates the reaction rate. For instance, in the production of furan compounds from biomass in hot compressed water, increased temperatures enhance the transformation of starting materials. However, excessively high temperatures can also lead to the degradation of the furan ring, resulting in the formation of undesirable by-products and reduced yields. researchgate.net

In the context of palladium-catalyzed cross-coupling reactions, a common application for sulfinate salts, a specific temperature range is often required for optimal performance. For example, in the desulfinylative coupling of pyridine (B92270) sulfinates, a reaction temperature of 150 °C was found necessary to achieve complete conversion. nih.gov Similarly, in the oxidative esterification of 2,5-furandiformaldehyde to dimethyl furan-2,5-dicarboxylate (B1257723) using a gold-based catalyst, a reaction temperature of 140 °C provided the highest yield of the desired product. At higher temperatures (160 °C), an increase in side reactions was observed, while at a lower temperature (120 °C), the reaction was less efficient. mdpi.com This indicates the existence of an optimal temperature window for maximizing the yield of the desired furan-containing product.

The following table illustrates the effect of temperature on the yield of Dimethyl Furan-2,5-dicarboxylate (FDMC) from the oxidative esterification of 2,5-furandiformaldehyde, a structurally related furan compound.

Temperature (°C)FDMC Yield (%)By-product (Acetal) Yield (%)
12084.77.0
14097.82.2
16088.410.3

Pressure: The influence of pressure on catalytic reactions involving sodium furan-2-sulfinate is less commonly reported in the literature compared to temperature. However, in reactions where gaseous reagents are involved or where the transition state has a significantly different volume from the reactants, pressure can play a crucial role. For instance, in the aerobic oxidation of 2,5-bis(hydroxymethyl)furan to 2,5-furandicarboxylic acid, oxygen pressure was found to be a key parameter. Increasing the oxygen pressure from 1.0 MPa to 2.0 MPa significantly increased the product yield, while a further increase to 2.5 MPa did not lead to a notable improvement. mdpi.com Theoretical studies on the atmospheric oxidation of furan by OH radicals have suggested that this particular reaction is largely pressure-independent under tropospheric conditions. nih.gov For many liquid-phase catalytic reactions involving sodium furan-2-sulfinate, it is anticipated that pressure effects would be minimal unless gaseous reactants or products are involved.

The impact of oxygen pressure on the yield of 2,5-furandicarboxylic acid (FDCA) is summarized in the table below.

Oxygen Pressure (MPa)FDCA Yield (%)
1.040.8
1.558.6
2.095.8
2.5~95.8

Irradiation: Photocatalysis represents an emerging area where irradiation with light can drive chemical transformations. While specific studies on the direct photocatalytic applications of sodium furan-2-sulfinate are limited, related research indicates the potential for furan compounds and sulfinate salts to participate in light-induced reactions. For example, the direct C-H arylation of furan with aryldiazonium salts has been successfully achieved using Eosin Y as a photocatalyst under visible light irradiation. mdpi.com This demonstrates the reactivity of the furan ring under photocatalytic conditions.

Furthermore, visible light-induced photocatalysis has been employed for the synthesis of 1,2-sulfinate-sulfonate esters through a four-component radical-polar crossover cyclization, showcasing the involvement of sulfinate species in photochemical processes. nih.gov These examples suggest that sodium furan-2-sulfinate could potentially be utilized as a precursor for sulfonyl radicals or as a coupling partner in photocatalytic reactions, opening avenues for novel synthetic methodologies under mild conditions.

Catalyst Loading and Co-catalyst Synergies

The efficiency of catalytic processes utilizing sodium furan-2-sulfinate is heavily dependent on the catalyst loading and the synergistic interplay with co-catalysts. Proper optimization of these factors is crucial for maximizing reaction yields, minimizing costs, and achieving desired selectivity.

The following table illustrates the effect of catalyst loading on the yield of a 2-arylbenzofuran derivative in a Suzuki cross-coupling reaction.

Catalyst Loading (mol%)Product Yield (%)
1< 97
2< 97
397
4< 97

Co-catalyst Synergies: Co-catalysts and additives often play a critical synergistic role in reactions involving sulfinate salts. In palladium-catalyzed desulfinative cross-coupling reactions, the presence of a base is crucial for an efficient reaction, even though the sulfinate substrate is itself anionic. nih.gov Studies have shown that potassium carbonate is often an optimal base for these transformations. nih.govacs.org The choice of base can significantly influence the reaction outcome, with other bases such as cesium carbonate also being effective, while lithium carbonate may be completely ineffective. nih.gov The synergy between the palladium catalyst and the carbonate base is essential for facilitating the catalytic cycle, likely by influencing the transmetalation step or the stability of catalytic intermediates. acs.orgnih.gov

In addition to bases, ligands coordinated to the metal center of the catalyst are critical co-catalysts. In palladium-catalyzed cross-coupling reactions of pyridine sulfinates, phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) are commonly employed. nih.govacs.org The ligand influences the electronic and steric properties of the catalyst, thereby affecting its reactivity and stability.

Furthermore, in some copper-catalyzed reactions involving sodium sulfinates, the use of a ligand like 1,10-phenanthroline (B135089) is essential for promoting the desired transformation. researchgate.netnih.gov The synergistic effect between the copper catalyst and the ligand facilitates the generation of sulfonyl radicals and their subsequent reactions. rsc.org

Implementation in Flow Chemistry and Continuous Manufacturing Processes

The integration of catalytic reactions involving furan derivatives and sulfinate salts into flow chemistry and continuous manufacturing processes offers significant advantages over traditional batch production. These benefits include enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for streamlined multi-step syntheses. beilstein-journals.org

While specific reports on the implementation of sodium furan-2-sulfinate in continuous flow systems are not extensively detailed, the broader context of furan and sulfinate chemistry in flow provides a strong indication of its feasibility and potential. For instance, the synthesis of 2,5-diaryl furans has been successfully demonstrated in a transition-metal-free continuous-flow process. This approach allows for the safe handling of potentially unstable intermediates and leads to a significant increase in isolated yields compared to batch reactions. nih.gov

The continuous flow synthesis of other sulfonate salts, such as sodium tanshinone IIA sulfonate, in microreactors highlights the adaptability of sulfonation and sulfination reactions to this technology. researcher.life Such processes allow for precise control over reaction parameters like temperature and residence time, leading to higher product quality and more efficient manufacturing.

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize the formation of by-products. Given that many catalytic reactions involving sodium furan-2-sulfinate, such as palladium-catalyzed cross-couplings, are conducted at elevated temperatures and may involve pyrophoric reagents in some contexts, a transition to continuous flow could offer substantial safety and efficiency improvements. Moreover, the use of packed-bed reactors with solid-supported catalysts in flow systems can simplify catalyst separation and recycling, further enhancing the sustainability of the process. The successful application of supported photocatalysts in flow for the arylation of furan demonstrates the potential for integrating various catalytic techniques within continuous manufacturing platforms. mdpi.com

The table below provides a conceptual comparison of batch versus flow processing for a hypothetical catalytic reaction involving sodium furan-2-sulfinate, based on general principles of flow chemistry.

ParameterBatch ProcessingFlow Processing
Heat TransferLimited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Mass TransferCan be inefficient, leading to local concentration gradientsHighly efficient mixing
SafetyHigher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes
ReproducibilityCan vary between batchesHigh consistency and reproducibility
ScalabilityScaling up can be challengingScalable by running the system for longer times (scaling out)

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Applications in Diversified Chemical Space

Sodium furan-2-sulfinate is a versatile precursor with significant potential for constructing a wide array of organosulfur compounds containing the furan (B31954) moiety. rsc.orgrsc.org As a stable and accessible source of the "furan-2-sulfonyl" group, its utility as a building block in organic synthesis is a primary area for future exploration. Research efforts are anticipated to focus on expanding its reactivity profile beyond known transformations of sulfinate salts.

Key research avenues include:

Novel Cross-Coupling Reactions: Developing new catalytic systems, potentially involving photoredox or electrochemical methods, to couple the furan-sulfonyl group with a broader range of organic molecules. rsc.org This could lead to the synthesis of complex furan-containing sulfones, which are valuable scaffolds in medicinal chemistry.

Asymmetric Synthesis: Designing enantioselective reactions using sodium furan-2-sulfinate to create chiral furan-sulfonyl compounds. rsc.org Such molecules are of high interest for developing new therapeutic agents and chiral materials.

Multicomponent Reactions: Integrating sodium furan-2-sulfinate into one-pot, multicomponent reactions to rapidly build molecular complexity. rsc.org This strategy allows for the efficient generation of diverse libraries of furan-based organosulfur compounds for biological screening and materials discovery.

The furan nucleus is a key component in numerous biologically active compounds, and incorporating it into sulfonyl structures could yield derivatives with unique therapeutic properties. ijabbr.com

Potential Synthetic Application Reaction Type Potential Product Class Significance
C-S Bond FormationRadical SulfonylationAryl/Vinyl Furan-2-yl SulfonesAccess to novel electronic materials and pharmaceutical intermediates. rsc.orgrsc.org
N-S Bond FormationReductive N-SulfonylationFuran-2-sulfonamidesGeneration of compounds with potential antibacterial or diuretic activities. rsc.org
S-S Bond FormationAerobic S-S CouplingFuran-2-yl ThiosulfonatesSynthesis of molecules with potential antifungal or enzyme-inhibitory properties. rsc.org

Development of Green and Sustainable Synthetic Methodologies

A significant future direction lies in the development of environmentally benign and sustainable methods for both the synthesis of sodium furan-2-sulfinate itself and its subsequent use in chemical transformations. Current synthetic methods for sulfinates often rely on traditional approaches that may not align with the principles of green chemistry. rsc.org

Future research should prioritize:

Bio-based Feedstocks: Investigating synthetic routes that utilize renewable biomass-derived precursors for the furan ring, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgnih.gov This aligns with the global shift towards a bio-based economy and reduces reliance on fossil fuels. nih.gov

Catalytic Processes: Replacing stoichiometric reagents with efficient catalytic systems, including non-noble metal catalysts, to improve atom economy and reduce waste. mdpi.com

Green Solvents and Conditions: Exploring the use of aqueous media, ionic liquids, or solvent-free reaction conditions to minimize the environmental impact of synthetic processes. frontiersin.org The development of methods that operate at lower temperatures and pressures is also a key goal.

The principles of sustainable chemistry are crucial for the future industrial application of furan-based compounds. nih.govacs.org

Green Chemistry Approach Target Potential Benefit
Use of Bio-derived FuransSynthesis of Furan RingReduced carbon footprint, utilization of renewable resources. frontiersin.orgnih.gov
Heterogeneous CatalysisSulfinate Synthesis/ApplicationEasy catalyst recovery and recycling, simplified product purification. frontiersin.org
Photoredox/Electrochemical SynthesisC-S Bond FormationAvoidance of harsh reagents, use of light or electricity as clean energy sources. rsc.org

Integration into Advanced Functional Material Synthesis

The unique electronic and structural properties of the furan ring make sodium furan-2-sulfinate an attractive building block for the synthesis of novel functional materials. The sulfonyl group, which can be readily generated from the sulfinate, can be incorporated into polymer backbones or organic scaffolds to tune material properties.

Emerging opportunities include:

Organic Electronics: Synthesizing furan-sulfonyl-containing conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the sulfonyl group can be used to modulate the electronic energy levels of these materials.

Battery Materials: Exploring the use of furan-based compounds derived from sodium furan-2-sulfinate as electrode materials for sodium-ion batteries. rsc.org Organic electrode materials offer advantages in terms of sustainability and structural tunability. rsc.org

Organogelators: Designing and synthesizing novel low-molecular-weight organogelators based on furan-2-sulfonamide (B1601764) or related structures. rsc.org The directed hydrogen bonding and π-π stacking interactions involving the furan and sulfonyl groups could lead to the formation of self-assembled fibrillar networks capable of gelling organic solvents. rsc.org

Material Class Role of Furan-2-Sulfonyl Moiety Potential Application
Conjugated PolymersElectron-accepting unitOrganic solar cells, transistors.
Organic Cathode MaterialsRedox-active centerSustainable sodium-ion batteries. rsc.org
Supramolecular GelsH-bonding and π-stacking interactionsDrug delivery, environmental remediation. rsc.org

Interdisciplinary Collaborations for Expanded Research Horizons

Realizing the full potential of sodium furan-2-sulfinate will necessitate collaborations across multiple scientific disciplines. The complexity of moving from fundamental synthesis to real-world applications requires a convergence of expertise.

Key collaborative areas include:

Chemistry and Biology: Organic chemists can synthesize novel furan-sulfonyl derivatives, while biochemists and pharmacologists can screen these compounds for biological activity against various targets, such as bacteria, fungi, or specific enzymes. ijabbr.commdpi.com

Chemistry and Materials Science: Synthetic chemists can create new furan-based monomers and polymers, which materials scientists can then fabricate into devices and characterize for their electronic, thermal, and mechanical properties. nih.govrsc.org

Chemical Engineering and Green Chemistry: Chemical engineers can play a crucial role in scaling up sustainable synthetic processes developed by chemists, ensuring that green methodologies are economically viable and industrially applicable. acs.orgnih.gov

Such interdisciplinary efforts will be essential to accelerate the pace of discovery and translate fundamental research findings into innovative technologies and products.

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